2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine
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Overview
Description
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrido[2,3-d]pyrimidine derivatives with piperidine intermediates under controlled conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired yield and purity. Post-reaction purification steps, such as recrystallization and chromatography, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . This inhibition can result in apoptosis or programmed cell death of cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Shares the same core structure but lacks the piperidine and methoxy groups.
Imidazo[1’,2’1,6]pyrido[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Uniqueness
2-[(1-{Pyrido[2,3-d]pyrimidin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a promising candidate for drug development, particularly in the field of oncology .
Properties
IUPAC Name |
4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrido[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O/c1-5-14-15(18-6-1)21-12-22-16(14)23-9-2-4-13(10-23)11-24-17-19-7-3-8-20-17/h1,3,5-8,12-13H,2,4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTJCFOJIKYAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC3=C2C=CC=N3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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